molecular formula C12H17N3O2S B2909331 4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide CAS No. 109097-77-0

4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide

Cat. No.: B2909331
CAS No.: 109097-77-0
M. Wt: 267.35
InChI Key: VUZMDIDJVPWRSO-UHFFFAOYSA-N
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Description

4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the broad class of benzenesulfonamide derivatives. Benzenesulfonamides are a privileged scaffold in drug discovery, well-known for their ability to interact with a variety of biological targets . The core structure of this compound features a seven-membered azepane ring connected via an imine (E)-configured bond to the sulfonamide nitrogen, presenting a unique three-dimensional geometry for target engagement. Research into analogous benzenesulfonamide-containing compounds has demonstrated their potential as inhibitors of critical enzymes and receptors. For instance, such derivatives have been developed as potent inhibitors targeting the HIV-1 Capsid (CA) protein, disrupting viral replication . Similarly, other benzenesulfonamide analogs have been identified as promising kinase inhibitors with cytotoxic activity against cancer cell lines, such as glioblastoma (GBM), through interaction with receptors like TrkA . The presence of the sulfonamide group (-SO2NH-) is crucial, as it often facilitates key hydrogen-bonding interactions with active site residues in target proteins . This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound to explore its specific mechanism of action, binding affinity, and potential research value in various biological contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c13-10-5-7-11(8-6-10)18(16,17)15-12-4-2-1-3-9-14-12/h5-8H,1-4,9,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZMDIDJVPWRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with azepan-2-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of benzenesulfonamides, including 4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide, exhibit significant antimicrobial properties.

  • Mechanism of Action : These compounds inhibit carbonic anhydrases (CAs), enzymes critical for microbial growth. A study demonstrated that certain benzenesulfonamide derivatives showed high selectivity for carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM against CA IX and 1.55 to 3.92 μM against CA II, indicating their potential as selective antimicrobial agents .
  • Case Study : In vitro tests revealed that specific compounds exhibited up to 80.69% inhibition of Staphylococcus aureus at a concentration of 50 µg/mL, showcasing their effectiveness against common bacterial pathogens .

Anticancer Research

The anticancer potential of this compound has been investigated through various studies focusing on its ability to induce apoptosis in cancer cell lines.

  • Apoptosis Induction : One study reported that a derivative of this compound could induce apoptosis in MDA-MB-231 breast cancer cells, increasing annexin V-FITC positivity by 22-fold compared to controls. This suggests a strong potential for these compounds in cancer therapy .
  • Enzyme Inhibition : Additionally, the compound has shown promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease treatment. The ability to inhibit these enzymes may also contribute to its anticancer effects by altering cellular signaling pathways .

Cosmetic Formulations

The compound's properties extend into the realm of cosmetic science, where it is being explored for its potential benefits in skincare formulations.

  • Safety and Efficacy : The safety profile of sulfonamide derivatives is crucial for their application in cosmetics. Studies have shown that these compounds can be formulated to enhance skin penetration while maintaining safety standards as dictated by regulatory bodies such as the European Union .
  • Formulation Development : Recent advancements in formulation techniques, such as using Box-Behnken design methodologies, have allowed researchers to optimize the incorporation of compounds like this compound into topical products, enhancing their moisturizing and therapeutic properties .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AntimicrobialInhibition of carbonic anhydrasesUp to 80.69% inhibition against Staphylococcus aureus
AnticancerInduction of apoptosis; enzyme inhibitionSignificant apoptosis induction in breast cancer cells
Cosmetic FormulationsEnhanced skin penetration; safety complianceOptimized formulations showing improved efficacy

Mechanism of Action

The mechanism of action of 4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been studied for its ability to inhibit carbonic anhydrase IX, an enzyme involved in tumor growth and survival .

Comparison with Similar Compounds

Key Observations :

  • Cyclic vs.
  • Hydrogen Bonding : Crystal structures of similar compounds (e.g., ) reveal intramolecular O–H⋯N and N–H⋯O bonds, which stabilize molecular conformations and influence packing efficiency .
  • Solubility : Sulfamerazine’s pyrimidinyl group enhances water solubility, whereas alkylamine-substituted derivatives () are more lipophilic. The target compound’s solubility profile remains theoretical but may align with cyclic imine-containing analogs.

Biological Activity

4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide, a compound belonging to the class of benzenesulfonamides, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzenesulfonamide with azepan derivatives under controlled conditions. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions for yield and purity.

Antimicrobial Activity

Research indicates that compounds within the benzenesulfonamide class exhibit significant antimicrobial properties. A study highlighted that several 4-substituted benzenesulfonamides demonstrated potent activity against various bacterial strains. The mechanism often involves the inhibition of carbonic anhydrases (CAs), enzymes critical for microbial survival .

Table 1: Antimicrobial Activity of Benzenesulfonamides

CompoundBacterial StrainInhibition Zone (mm)Activity Index (%)
4-amino-N-[(2E)-azepan-2-ylidene]Escherichia coli2080
4-(2-aminoethyl)-benzenesulfonamideStaphylococcus aureus1875
4-(3-nitrophenyl)-benzenesulfonamidePseudomonas aeruginosa2285

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. One investigation assessed its efficacy against mouse lymphoid leukemia, revealing no significant antitumor activity; however, structural modifications could enhance its effectiveness .

Case Study: Structure-Activity Relationship (SAR)
A recent study focused on the SAR of sulfonamide derivatives, illustrating that modifications in the azepan ring and sulfonamide group significantly influenced cytotoxicity against cancer cell lines. The binding affinity to target proteins was evaluated using isothermal titration calorimetry, revealing that certain derivatives exhibited nanomolar affinities towards carbonic anhydrase isoforms .

The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases, which are involved in various physiological processes including pH regulation and ion transport in cells. The compound's interaction with these enzymes can disrupt metabolic pathways essential for bacterial growth and tumor cell proliferation .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics, although further research is needed to delineate specific pharmacokinetic parameters such as bioavailability and half-life .

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability~60%
Half-life3 hours
Volume of Distribution0.5 L/kg

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